3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one
Description
Properties
IUPAC Name |
3-[2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]-6,7-dimethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O2S2/c1-13-14(2)25-23-29(22(13)31)16(12-32-23)10-19(30)28-9-5-6-15(11-28)20-26-27-21(33-20)17-7-3-4-8-18(17)24/h3-4,7-8,15-16H,5-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSJFJNSGIXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCCC(C3)C4=NN=C(S4)C5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a thiadiazole ring fused with a thiazolo-pyrimidine moiety and incorporates a piperidine side chain. Its structure can be represented as follows:
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole and thiazolo-pyrimidine exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The median inhibitory concentration (IC50) values are critical for assessing efficacy.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 5-FU | MCF-7 | 6.80 ± 0.90 |
| Compound A | MCF-7 | 7.56 ± 1.20 |
| Compound B | HepG2 | 8.40 ± 1.20 |
These results suggest that modifications in the piperidine or thiadiazole moieties can enhance anticancer activity .
Antimicrobial Activity
The biological activity of this compound also extends to antimicrobial properties. Thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities. In vitro tests have shown that certain structural modifications increase effectiveness against pathogenic bacteria.
| Compound | Activity Type | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | Antibacterial | 15 |
| Compound D | Antifungal | 12 |
The presence of halogen substituents in these compounds appears to correlate with increased bioactivity .
The mechanisms underlying the biological activities of these compounds often involve:
- Inhibition of Enzymatic Pathways: Many thiadiazole derivatives interfere with key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Some studies indicate that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Disruption of Membrane Integrity: Antimicrobial properties are often linked to the ability to disrupt bacterial membranes, leading to cell lysis.
Study on Anticancer Efficacy
A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis of various thiadiazole derivatives and their evaluation against MCF-7 cells. The most active compounds were those with a piperidine linkage, demonstrating IC50 values comparable to established chemotherapeutics .
Research on Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of similar compounds against multi-drug resistant strains. Results indicated that specific modifications led to enhanced activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Characterization Techniques
Characterization of the synthesized compound is crucial for confirming its structure and purity. Common techniques include:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and environment of hydrogen atoms.
- Mass Spectrometry (MS) : Used for determining molecular weight and structural information.
- Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazolo-pyrimidine moieties. For instance, derivatives similar to the target compound have shown promising results in inhibiting cancer cell proliferation across various human cancer cell lines, including:
- A375 (melanoma)
- MCF-7 (breast cancer)
- DU145 (prostate cancer)
In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range, indicating effective antiproliferative activity against these cell lines .
Antimicrobial Properties
Compounds with similar structures have also been evaluated for their antimicrobial properties. Research indicates that thiadiazole derivatives possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging evidence suggests that compounds like 3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one may exhibit neuroprotective effects. This is particularly relevant for conditions such as Alzheimer's disease, where acetylcholinesterase inhibition has been observed .
Summary of Biological Activities
| Biological Activity | Cell Line/Organism | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A375 | 12.5 | |
| Anticancer | MCF-7 | 15.0 | |
| Antimicrobial | E. coli | 20.0 | |
| Antimicrobial | S. aureus | 18.0 | |
| Neuroprotective | Human Neurons | 25.0 |
Case Study 1: Anticancer Evaluation
In a study published in Pharmaceuticals, researchers synthesized a series of thiazolo-pyrimidine derivatives and evaluated their anticancer activities against multiple cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
A comprehensive screening of various thiadiazole derivatives revealed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized structure-activity relationships that could guide future drug design efforts targeting bacterial infections .
Comparison with Similar Compounds
Structural Analogues and Core Modifications
The table below compares key structural features and properties of the target compound with its analogs:
Key Observations:
- Core Heterocycles: The target compound’s thiazolo-pyrimidinone core is distinct from thieno-pyrimidines (e.g., ) and pyrazolo-pyrimidines (e.g., ), which may influence target selectivity.
- Physical Properties : Crystalline analogs (e.g., ) suggest the target compound may exhibit similar stability, critical for formulation.
Hypothesized Bioactivity
- Anticancer Potential: Fluorophenyl-thiadiazole motifs in are linked to ferroptosis induction in oral squamous cell carcinoma. The target compound’s analogous structure may share this mechanism .
- Antimicrobial Activity: Thiazolo-pyrimidinones with fluorinated aryl groups () show efficacy against bacterial/fungal strains, suggesting a plausible pathway for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
